ethyl 3-methyl-4-({2-methyl-3-[(methylsulfonyl)amino]benzoyl}amino)benzoate
Overview
Description
Ethyl 3-methyl-4-({2-methyl-3-[(methylsulfonyl)amino]benzoyl}amino)benzoate, also known as EMA-401, is a chemical compound that has been studied for its potential use as a pain reliever. It belongs to a class of drugs called angiotensin II type 2 receptor antagonists, which are known to have analgesic effects.
Mechanism of Action
Ethyl 3-methyl-4-({2-methyl-3-[(methylsulfonyl)amino]benzoyl}amino)benzoate works by blocking the angiotensin II type 2 receptor, which is involved in pain signaling. By blocking this receptor, ethyl 3-methyl-4-({2-methyl-3-[(methylsulfonyl)amino]benzoyl}amino)benzoate reduces the transmission of pain signals and reduces pain perception. ethyl 3-methyl-4-({2-methyl-3-[(methylsulfonyl)amino]benzoyl}amino)benzoate has also been shown to have anti-inflammatory effects, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
ethyl 3-methyl-4-({2-methyl-3-[(methylsulfonyl)amino]benzoyl}amino)benzoate has been shown to have a good safety profile in animal studies and human clinical trials. It is well-tolerated and does not have significant adverse effects. ethyl 3-methyl-4-({2-methyl-3-[(methylsulfonyl)amino]benzoyl}amino)benzoate has also been shown to have a long half-life, which means that it can be administered less frequently than other pain relievers.
Advantages and Limitations for Lab Experiments
Ethyl 3-methyl-4-({2-methyl-3-[(methylsulfonyl)amino]benzoyl}amino)benzoate has several advantages for lab experiments. It is easy to synthesize and has a good safety profile. It has also been shown to be effective in animal models of pain. However, ethyl 3-methyl-4-({2-methyl-3-[(methylsulfonyl)amino]benzoyl}amino)benzoate may not be suitable for all types of pain, and its effectiveness may vary depending on the underlying cause of the pain.
Future Directions
There are several future directions for research on ethyl 3-methyl-4-({2-methyl-3-[(methylsulfonyl)amino]benzoyl}amino)benzoate. One area of research is to investigate its potential use in combination with other pain relievers, such as opioids. Another area of research is to investigate its potential use in other conditions, such as hypertension and heart failure. Additionally, further studies are needed to determine the optimal dosing and administration of ethyl 3-methyl-4-({2-methyl-3-[(methylsulfonyl)amino]benzoyl}amino)benzoate for different types of pain.
Scientific Research Applications
Ethyl 3-methyl-4-({2-methyl-3-[(methylsulfonyl)amino]benzoyl}amino)benzoate has been studied for its potential use as a pain reliever. It has been shown to have analgesic effects in animal models of neuropathic pain, inflammatory pain, and cancer pain. ethyl 3-methyl-4-({2-methyl-3-[(methylsulfonyl)amino]benzoyl}amino)benzoate has also been shown to be effective in reducing pain in human clinical trials. Additionally, ethyl 3-methyl-4-({2-methyl-3-[(methylsulfonyl)amino]benzoyl}amino)benzoate has been studied for its potential use in the treatment of other conditions, such as hypertension and heart failure.
properties
IUPAC Name |
ethyl 4-[[3-(methanesulfonamido)-2-methylbenzoyl]amino]-3-methylbenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-5-26-19(23)14-9-10-16(12(2)11-14)20-18(22)15-7-6-8-17(13(15)3)21-27(4,24)25/h6-11,21H,5H2,1-4H3,(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNKXIVFJUYSEGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)NC(=O)C2=C(C(=CC=C2)NS(=O)(=O)C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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